1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone
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Overview
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone is a useful research compound. Its molecular formula is C9H19N3O2 and its molecular weight is 201.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Enaminone Synthesis : Enaminones with piperazine/morpholine moiety, similar to the structure of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone, were synthesized and characterized, demonstrating a simple and efficient method for producing dihydropyrimidinone derivatives (Bhat et al., 2018).
Antifungal and Antibacterial Applications
- Antifungal Activity : Metal complexes of ligands with piperazine derivatives displayed significant antifungal activity, indicating potential applications in combating fungal infections (Raj & Patel, 2015).
- Antibacterial Properties : Piperazine derivatives exhibited moderate to significant antibacterial activities, highlighting their potential as antimicrobial agents (Gan et al., 2010).
Anti-HIV Activity
- Anti-HIV Potential : Piperazinyl-4-nitroimidazole derivatives, similar in structure to the chemical , showed promising results as non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).
Antipsychotic and Analgesic Uses
- Antipsychotic Activity : Piperazine-based derivatives demonstrated considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential use in antipsychotic treatments (Bhosale et al., 2014).
- Analgesic Properties : Certain piperazine derivatives showed higher analgesic activity than aspirin, indicating their potential as pain relievers (Palaska et al., 1993).
Electrochemical Applications
- Electrochemical Synthesis : Piperazine derivatives have been utilized in electrochemical syntheses, indicating their role in developing new synthetic methodologies (Amani & Nematollahi, 2012).
Antitumor and Neuroprotective Activities
- Antitumor Activity : Piperazine-based triazine derivatives exhibited significant anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014).
- Neuroprotective Effects : Certain piperazine derivatives containing benzylpiperazine showed potential neuroprotective activities, beneficial in treating cerebral ischemic stroke (Gao et al., 2022).
Additional Applications
- Miscellaneous Activities : Other applications include the role of piperazine derivatives in anti-inflammatory treatments, electrochemical syntheses, and as potential antimicrobial agents in various other contexts (Ahmed et al., 2017; Nematollahi & Momeni, 2014; Tomar et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytical activity . This interaction results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity .
Result of Action
The compound exhibits moderate to significant efficacy against human breast cancer cells . Specifically, it was found to cause a loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-10-8-9(14)12-4-2-11(3-5-12)6-7-13/h10,13H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKHGMOOZZGKDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.